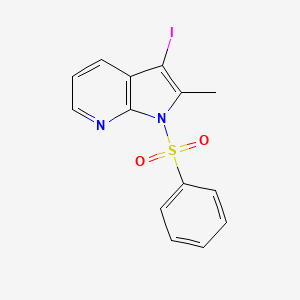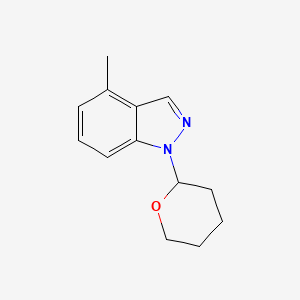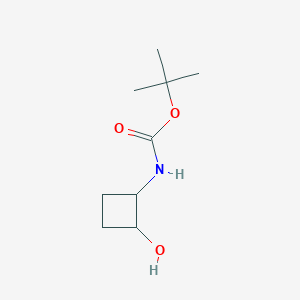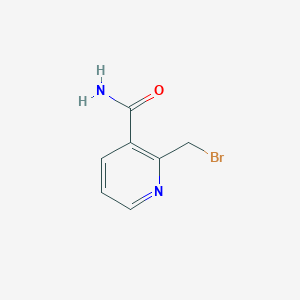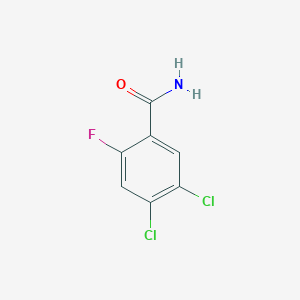
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound used in laboratory settings . It is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom, a methoxy group, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including compounds structurally related to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, are widely recognized for their anticorrosive properties. These derivatives effectively prevent metallic corrosion by forming stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which aids in adsorption and protection against corrosion. Quinoline and its derivatives, featuring substituents like methoxy, have shown significant effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Catalysis in Organic Synthesis
Pyridine scaffolds, similar to this compound, play a crucial role in the synthesis of complex organic molecules. The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the importance of pyranopyrimidine cores, which are key precursors in the medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are employed for their synthesis, showcasing the versatility of pyridine derivatives in facilitating complex chemical transformations (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Biological Studies
Pyridine derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities. These compounds serve as essential building blocks in drug discovery, attributed to their capability to interact with various biological targets. Research underscores the therapeutic potential of pyridine-based compounds, including their role in anticancer, antibacterial, and antiviral therapies. Their structural diversity enables the design of molecules with specific biological activities, underlining their significance in the development of new medicinal agents (Altaf et al., 2015).
Chemosensing Applications
The versatile nature of pyridine derivatives extends to chemosensing, where they are utilized in detecting various ions and species. Due to their high affinity for different ions, pyridine-based compounds are effective in designing sensors for environmental, agricultural, and biological applications. Their potential in analytical chemistry highlights the broad applicability of these derivatives beyond medicinal uses, illustrating their role in developing highly selective and effective chemosensors (Abu-Taweel et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, such as suzuki–miyaura coupling, which can lead to the formation of new carbon-carbon bonds .
Result of Action
It’s known that similar compounds can participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
It’s known that similar compounds should be handled in an inert atmosphere and stored in a dark place at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, this compound has been shown to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in biological systems. The binding interactions between this compound and proteins are primarily driven by hydrophobic and electrostatic forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, this compound can alter gene expression and cellular responses to external stimuli .
Furthermore, this compound has been reported to affect cellular metabolism by inhibiting certain metabolic enzymes. This inhibition can lead to changes in the levels of metabolites and the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .
Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression. These changes can have lasting effects on cellular function, even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and alterations in metabolic function .
Threshold effects have been observed, where the impact of this compound on biochemical pathways becomes more pronounced at certain dosage levels. These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound can influence its bioavailability and overall pharmacokinetic profile .
Additionally, the interaction of this compound with other metabolic enzymes, such as glutathione S-transferases, can affect the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake and distribution within cells . The binding of this compound to plasma proteins, such as albumin, also plays a role in its distribution and bioavailability .
The localization and accumulation of this compound within specific tissues can impact its overall pharmacological effects and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .
The localization of this compound within the endoplasmic reticulum can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUJGSVYQQGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
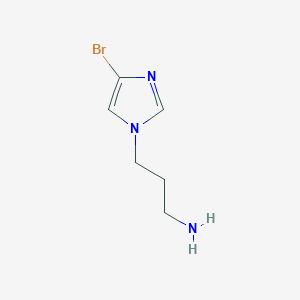
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
